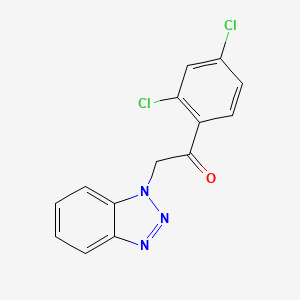![molecular formula C11H14N2O2 B5870366 N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
N-[3-(acetylamino)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]propanamide: is an organic compound with a molecular formula of C11H13NO2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]propanamide typically involves the following steps:
Acetylation of Aniline: The starting material, aniline, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-phenylacetamide.
Nitration: The N-phenylacetamide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the meta position, yielding N-(3-nitrophenyl)acetamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in N-(3-aminophenyl)acetamide.
Amidation: Finally, the amino group is acylated with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Catalysts and solvents are chosen to maximize yield and minimize by-products. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[3-(acetylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-[3-(acetylamino)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)propanamide
- N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide
- N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide
Uniqueness
N-[3-(acetylamino)phenyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both acetylamino and propanamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be leveraged in targeted research and industrial processes.
属性
IUPAC Name |
N-(3-acetamidophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPFGZXYRXEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
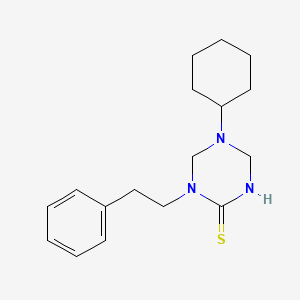

![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)

![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
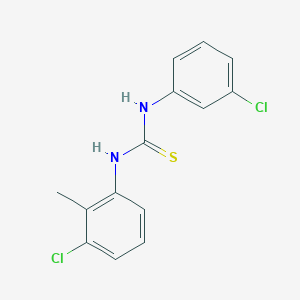
![5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5870350.png)
![(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride](/img/structure/B5870352.png)
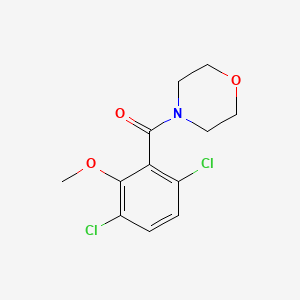
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
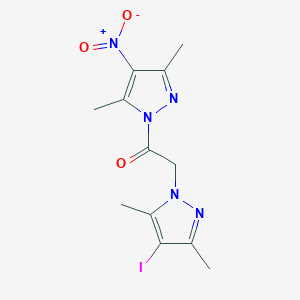
![1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine](/img/structure/B5870392.png)
